molecular formula C18H22N4O3 B2856776 3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine CAS No. 953172-97-9

3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine

Cat. No.: B2856776
CAS No.: 953172-97-9
M. Wt: 342.399
InChI Key: MUADBSICZDTERD-UHFFFAOYSA-N
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Description

3-Ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This molecule features a pyridazine core, a privileged structure in pharmacology, which is substituted at the 3-position with an ethoxy group and at the 6-position with a piperazine moiety that is further functionalized with a 4-methoxybenzoyl group. This specific arrangement of heterocycles and hydrogen bond acceptors/donors is commonly employed in the design of molecules that target enzyme families such as kinases . Analogs featuring a piperazine-linked benzoyl group attached to a pyridazine scaffold have been investigated for their potential biological activities and are utilized as key intermediates in the synthesis of more complex pharmacologically active compounds . Researchers can leverage this compound as a versatile precursor for further structural diversification through substitution on the pyridazine ring or the piperazine nitrogen. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-17-9-8-16(19-20-17)21-10-12-22(13-11-21)18(23)14-4-6-15(24-2)7-5-14/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUADBSICZDTERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine is a synthetic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C20H25N3O3
  • Molecular Weight : 357.44 g/mol
  • IUPAC Name : this compound

The structure consists of a pyridazine core substituted with an ethoxy group and a piperazine moiety attached to a methoxybenzoyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyridazine derivatives act as kinase inhibitors, interfering with cellular signaling pathways that regulate cell proliferation and survival. This is particularly relevant in cancer therapy, where aberrant kinase activity is often implicated.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Antitumor Activity : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.

Biological Activity Data

A summary of the biological activities observed for this compound and related compounds is presented in the table below:

Activity TypeAssay TypeResult/IC50 (μM)Reference
Kinase InhibitionVarious kinases50 - 200
Anti-inflammatoryTNF-alpha inhibitionIC50 = 25
AntitumorMCF-7 Cell LineIC50 = 30
AntibacterialZone of InhibitionModerate

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to this compound were tested for cytotoxicity. The results indicated significant cell death at concentrations below 50 μM, with enhanced effects when combined with conventional chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, particularly in the MDA-MB-231 cell line, which is known for its resistance to standard treatments .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of this class of compounds by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated that these compounds could significantly reduce NO levels, indicating their potential use in treating inflammatory diseases .

Scientific Research Applications

Antitumor Activity

Research indicates that 3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by modulating key signaling pathways involved in tumor growth and survival .

Antidepressant Effects

Another area of interest is the compound's potential as an antidepressant. Preclinical studies suggest that it may influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This effect was observed in animal models where administration led to a decrease in depressive-like behaviors .

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. Research indicates that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyObjectiveFindings
Study A Evaluate antitumor efficacySignificant reduction in cell viability in breast cancer cell lines; induction of apoptosis observed.
Study B Assess antidepressant potentialDecreased depressive-like behavior in animal models; alteration in serotonin levels noted.
Study C Investigate neuroprotective effectsProtection against oxidative stress-induced neuronal death; potential implications for Alzheimer's treatment.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

  • R3 Position : Ethoxy substitution enhances metabolic stability over chloro (reduced hepatotoxicity) and phenyl (lower steric hindrance) .
  • R6 Position: 4-Methoxybenzoyl-piperazine: Improves selectivity for kinase targets by introducing hydrogen-bonding interactions with the benzoyl carbonyl group .
  • Piperazine Linkers: Bulky substituents (e.g., 4-chlorophenoxypropyl) reduce histamine release but may compromise solubility .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyridazine and piperazine rings. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.3–1.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~424.18 g/mol for C₂₁H₂₅N₅O₃) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., %C, %N matching theoretical values) .
  • X-ray Crystallography : Resolves bond lengths/angles, particularly for confirming the piperazine-benzoyl spatial arrangement (using SHELXL for refinement) .

How should researchers design experiments to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Advanced

  • Target Selection : Prioritize structurally related targets (e.g., kinases, GPCRs) based on piperazine-pyridazine pharmacophores in similar compounds .
  • Assay Design :
    • Binding Affinity : Use surface plasmon resonance (SPR) or fluorescence polarization to measure Kd values.
    • Functional Activity : Cell-based assays (e.g., cAMP modulation for GPCRs) with dose-response curves (IC₅₀/EC₅₀ determination) .
  • Control Experiments : Include known inhibitors/agonists (e.g., staurosporine for kinases) to validate assay conditions .

How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Q. Advanced

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Structural Validation : Confirm compound integrity post-assay (via LC-MS) to rule out degradation .
  • Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate binding poses with activity trends. Cross-validate with mutagenesis studies to identify critical residues .

What functional groups dominate the compound’s reactivity, and how do they influence derivatization strategies?

Q. Basic

  • Pyridazine Ring : Susceptible to electrophilic substitution at C3/C6 positions. Halogenation (e.g., NBS) enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Piperazine Nitrogen : Nucleophilic under basic conditions, allowing alkylation or acylation (e.g., with sulfonyl chlorides) .
  • Ethoxy Group : Stable under mild acidic/basic conditions but cleavable via strong acids (e.g., HBr/HOAc) for hydroxyl intermediate generation .

What computational methodologies are recommended for predicting binding modes with enzymes like p38 MAPK?

Q. Advanced

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with catalytic sites (e.g., DFG motif in p38 MAPK) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) and identify key hydrogen bonds with residues like Met109 .
  • Free Energy Calculations : Apply MM/GBSA to rank binding affinities compared to co-crystallized inhibitors (e.g., 4EWQ PDB entry) .

How can researchers optimize the synthetic scale of this compound for in vivo studies without compromising purity?

Q. Advanced

  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., piperazine coupling) to improve heat dissipation and scalability .
  • Purification : Use automated flash chromatography with gradients (e.g., 5–20% MeOH in DCM) for high-throughput isolation.
  • Quality Control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) monitor reaction progress and intermediate stability .

What structural analogs of this compound exhibit notable biological activity, and how do they inform SAR studies?

Q. Advanced

  • Pyridazine-Piperazine Analogs :
    • 3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine : Enhanced kinase selectivity due to cyclopropyl’s steric effects .
    • 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine : Potent antibacterial activity attributed to the trifluoromethyl group’s electron-withdrawing effects .
  • SAR Insights : Electron-deficient pyridazine cores improve target engagement, while bulky piperazine substituents reduce off-target binding .

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